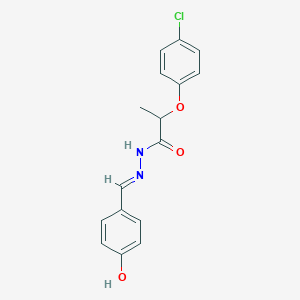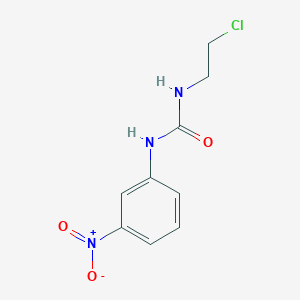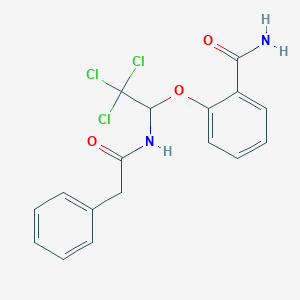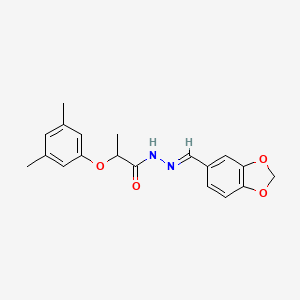![molecular formula C21H15NO B11994931 (1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one CAS No. 6639-01-6](/img/structure/B11994931.png)
(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL is an organic compound that features a naphthalene backbone with an iminomethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL typically involves the condensation of 2-naphthaldehyde with 2-naphthylamine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of 1-(naphthalen-2-ylmethyl)-naphthalen-2-amine.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Indole derivatives
Uniqueness
1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL is unique due to its dual naphthalene structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, distinguishing it from other naphthalene or indole derivatives.
Propriétés
Numéro CAS |
6639-01-6 |
|---|---|
Formule moléculaire |
C21H15NO |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
1-(naphthalen-2-yliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C21H15NO/c23-21-12-10-16-6-3-4-8-19(16)20(21)14-22-18-11-9-15-5-1-2-7-17(15)13-18/h1-14,23H |
Clé InChI |
VDSRBJZXQATJGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11994891.png)



![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)

![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
